molecular formula C24H29N5O4S B2766027 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide CAS No. 1215545-83-7

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide

Cat. No. B2766027
M. Wt: 483.59
InChI Key: WMOONBFTJYFJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine” is a N-arylpiperazine . It has a molecular weight of 298.34 . The compound is solid and is stored in a dry condition at 2-8°C .


Synthesis Analysis

The synthesis of a related compound, “2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine”, involves the use of 1-(3’:4’-methylenedioxybenzyl)-piperazine, anhydrous xylene, anhydrous potassium carbonate, and 2-chloropyrimidine .


Molecular Structure Analysis

The InChI code for “2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine” is 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .


Physical And Chemical Properties Analysis

The compound “2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine” is a solid substance . It has a molecular weight of 298.34 .

Scientific Research Applications

Antiproliferative and Anti-HIV Activity

  • Research on similar compounds, such as 2-Piperazino-1,3-benzo[d]thiazoles, has shown potential in antiproliferative activity against human tumor-derived cell lines and has been evaluated for anti-HIV activity. However, no significant activity against HIV-1 and HIV-2 was observed in these compounds (Al-Soud et al., 2010).

Metabolic Pathways in Antidepressants

  • Studies on Lu AA21004, a novel antidepressant, have shown the involvement of various enzymes in its oxidative metabolism. This research aids in understanding the metabolic pathways and interactions of similar compounds in the human body (Hvenegaard et al., 2012).

Anti-Malarial Activity

  • Some derivatives of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl) have been found to possess anti-malarial activity. The structural features such as the benzyl group and methylene substituents at the piperazinyl nitrogens are important for generating activity (Cunico et al., 2009).

Antimicrobial Activity

  • Schiff base derivatives of sulfamerazine and 1,3-Benzodioxole-5-carbaldehyde have shown potent antibacterial and antifungal activity. Such studies contribute to the development of new antimicrobial agents (Othman et al., 2019).

Synthesis and Reactivity Studies

  • Research on the synthesis of compounds involving piperazine derivatives and their reactivity, such as oxidative carbon–hydrogen bond functionalizations, provides valuable insights into the chemical properties and potential applications of these compounds (Brizgys et al., 2012).

Preparation of Antagonists for Receptors

  • The preparation of piperazine derivatives as antagonists for certain receptors, such as the 5-HT7 receptor, has been explored. This research contributes to the development of drugs targeting specific receptors (Yoon et al., 2008).

Safety And Hazards

The compound “2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine” has a GHS07 pictogram and a signal word "Warning" . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4S/c1-3-29(4-2)34(30,31)19-6-7-20-21(14-19)25-15-24(26-20)28-11-9-27(10-12-28)16-18-5-8-22-23(13-18)33-17-32-22/h5-8,13-15H,3-4,9-12,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOONBFTJYFJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide

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